molecular formula C10H16N2O4S B11719105 Tert-butyl 3-cyano-3-methanesulfonylazetidine-1-carboxylate

Tert-butyl 3-cyano-3-methanesulfonylazetidine-1-carboxylate

Cat. No.: B11719105
M. Wt: 260.31 g/mol
InChI Key: JIQUIYWKQRAPCB-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-methanesulfonylazetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester, a cyano group, and a methanesulfonyl group attached to an azetidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-methanesulfonylazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Methanesulfonylation: The methanesulfonyl group can be added using methanesulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and methanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-cyano-3-methanesulfonylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-methanesulfonylazetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfonyl group can participate in nucleophilic substitution reactions. These interactions can modulate biological pathways and chemical processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • Tert-butyl 2-((methylsulfonyl)oxy)methylazetidine-1-carboxylate
  • Tert-butyl (1R,5S)-3-(methylsulfonyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl 3-cyano-3-methanesulfonylazetidine-1-carboxylate is unique due to the presence of both a cyano group and a methanesulfonyl group on the azetidine ring

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

tert-butyl 3-cyano-3-methylsulfonylazetidine-1-carboxylate

InChI

InChI=1S/C10H16N2O4S/c1-9(2,3)16-8(13)12-6-10(5-11,7-12)17(4,14)15/h6-7H2,1-4H3

InChI Key

JIQUIYWKQRAPCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)S(=O)(=O)C

Origin of Product

United States

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